molecular formula C19H28N4O4 B2442549 4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1234869-82-9

4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B2442549
CAS No.: 1234869-82-9
M. Wt: 376.457
InChI Key: OWUWJLGNQHNYBT-UHFFFAOYSA-N
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Description

The compound “4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group, a ureido group, a methyl group, a tert-butyl group, and a piperidine ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For example, the ureido group could potentially participate in acid-base reactions, and the piperidine ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some predicted properties for a similar compound include a boiling point of 520.5±50.0 °C and a density of 1.456±0.06 g/cm3 .

Scientific Research Applications

Virtual Screening and Breast Tumor Metastasis Inhibition

Virtual screening targeting the urokinase receptor (uPAR) identified compounds related to the query chemical that showed potential in inhibiting breast tumor metastasis. Synthesis of analogues led to findings where compounds effectively blocked angiogenesis and induced apoptosis in cell models. These studies highlight the compound's role in cancer research, particularly in understanding mechanisms that could inhibit tumor growth and metastasis in breast cancer (F. Wang et al., 2011).

Material Science Applications

In material science, derivatives of the compound under discussion have been utilized in the synthesis of new polyamides with significant solubility, thermal stability, and mechanical properties. This research outlines the compound's utility in developing advanced materials with potential applications in various industrial sectors, including electronics and aerospace (S. Hsiao et al., 2000).

Anti-Inflammatory and Analgesic Agents

The compound has served as a precursor in synthesizing novel heterocyclic compounds with significant anti-inflammatory and analgesic activities. This indicates its potential as a starting point for developing new therapeutic agents targeting conditions characterized by inflammation and pain (A. Abu‐Hashem et al., 2020).

Anticholinesterase Activity

Research on derivatives of the specified chemical compound has shown promising anticholinesterase activity, suggesting potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (M. Pietsch et al., 2007).

Antibacterial Activities

The compound's derivatives have been explored for their antibacterial effects, demonstrating the chemical's relevance in developing new antimicrobial agents. This research contributes to the ongoing efforts to combat bacterial resistance by providing a foundation for novel antibacterial compound development (Behjat Pouramiri et al., 2017).

Properties

IUPAC Name

4-[(1,3-benzodioxol-5-ylcarbamoylamino)methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-19(2,3)22-18(25)23-8-6-13(7-9-23)11-20-17(24)21-14-4-5-15-16(10-14)27-12-26-15/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,22,25)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUWJLGNQHNYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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